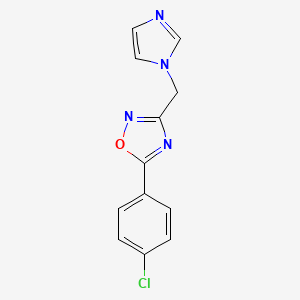![molecular formula C13H11ClN4O B7548623 5-(2-chlorophenyl)-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7548623.png)
5-(2-chlorophenyl)-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-chlorophenyl)-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known to possess a unique set of properties that make it an attractive candidate for a variety of applications, including drug discovery, biochemical research, and physiological studies.
Mechanism of Action
The mechanism of action of 5-(2-chlorophenyl)-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole is complex and not fully understood. However, it is known to interact with a variety of molecular targets, including enzymes and receptors, through a variety of mechanisms. These interactions are thought to be responsible for the compound's potent biological activity.
Biochemical and Physiological Effects:
Studies have shown that 5-(2-chlorophenyl)-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole exhibits a variety of biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of certain enzymes, such as proteases and kinases, which play important roles in a variety of cellular processes. Additionally, 5-(2-chlorophenyl)-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole has been shown to modulate the activity of certain receptors, such as G protein-coupled receptors, which are involved in a variety of signaling pathways.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-(2-chlorophenyl)-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole in lab experiments is its potent biological activity. This compound has been shown to exhibit activity against a wide range of molecular targets, making it an attractive candidate for a variety of applications. However, one limitation of using this compound is its potential toxicity. Studies have shown that high concentrations of 5-(2-chlorophenyl)-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole can be toxic to cells, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research involving 5-(2-chlorophenyl)-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole. One promising area of research involves the development of new drugs based on this compound. Studies have shown that 5-(2-chlorophenyl)-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole exhibits potent inhibitory activity against a variety of enzymes and receptors, making it an attractive candidate for drug development. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in a variety of scientific fields.
Synthesis Methods
The synthesis of 5-(2-chlorophenyl)-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole can be achieved through a variety of methods. One common method involves the reaction of 2-amino-5-chlorobenzophenone with methylglyoxal monohydrate and 2-methylimidazole in the presence of a suitable catalyst. This reaction typically proceeds under mild conditions and produces high yields of the desired product.
Scientific Research Applications
5-(2-chlorophenyl)-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a tool for drug discovery. Studies have shown that 5-(2-chlorophenyl)-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole exhibits potent inhibitory activity against a variety of enzymes and receptors, making it an attractive candidate for the development of new drugs.
properties
IUPAC Name |
5-(2-chlorophenyl)-3-[(2-methylimidazol-1-yl)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4O/c1-9-15-6-7-18(9)8-12-16-13(19-17-12)10-4-2-3-5-11(10)14/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSCCKLYCNYIAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2=NOC(=N2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chlorophenyl)-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(6-azepan-1-ylpyridin-3-yl)methyl]-4-methoxybenzamide](/img/structure/B7548545.png)
![N~2~-cycloheptylimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B7548550.png)


![N-[2-(azepan-1-yl)ethyl]-4-[6-(cyclohexylamino)pyrimidin-4-yl]benzamide](/img/structure/B7548576.png)
![2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl(oxolan-2-yl)methanone](/img/structure/B7548578.png)


methanone](/img/structure/B7548601.png)
![N~1~-(4-chloro-2-methoxy-5-methylphenyl)-2-(6-fluoroimidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B7548602.png)
![1-methyl-4-[(4-phenylpiperazino)methyl]-2(1H)-pyridinone](/img/structure/B7548610.png)

![5-acetyl-N-(3,5-dimethoxyphenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B7548637.png)